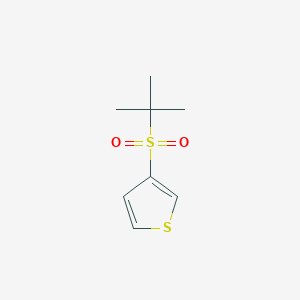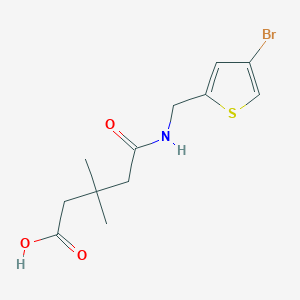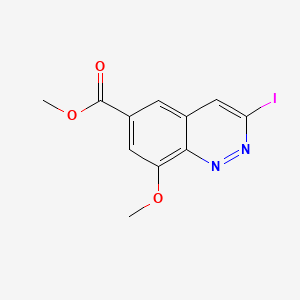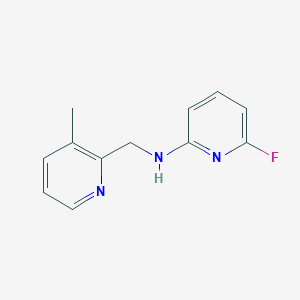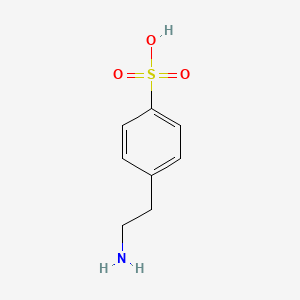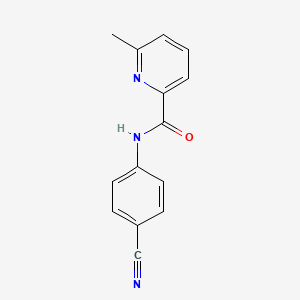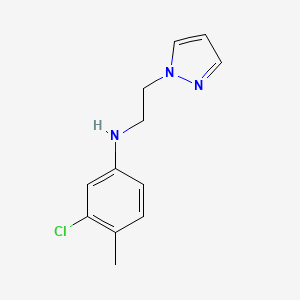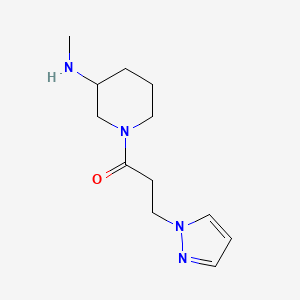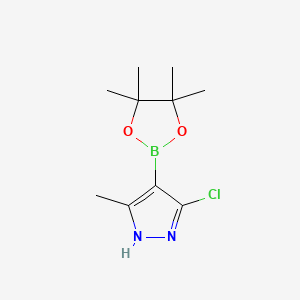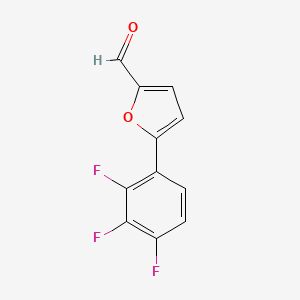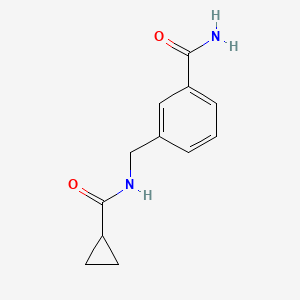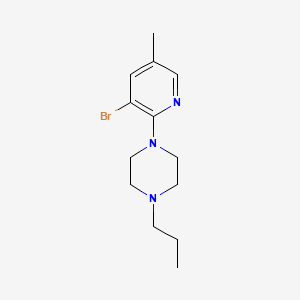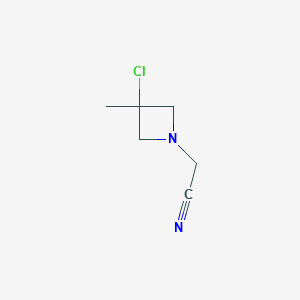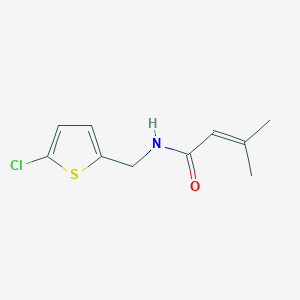
n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide: is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Amide Formation: The chlorinated thiophene is reacted with an appropriate amine and an acylating agent to form the amide bond.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, leading to changes in their activity and function .
Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes. Their unique chemical properties make them valuable in the development of advanced materials .
Mechanism of Action
The mechanism of action of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
- n-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide
- 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide
- N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide
Comparison: While these compounds share a common thiophene core, they differ in their substituents and functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and physical properties. For example, the presence of different substituents can affect the compound’s solubility, stability, and ability to interact with biological targets .
Uniqueness: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is unique due to its specific combination of a chlorinated thiophene ring and an amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H12ClNOS/c1-7(2)5-10(13)12-6-8-3-4-9(11)14-8/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
WHYFVMJLOUAIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=C(S1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


